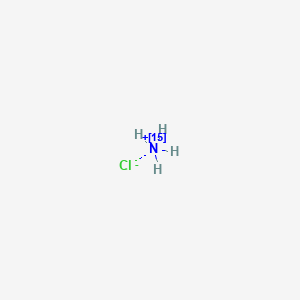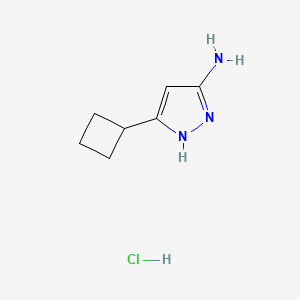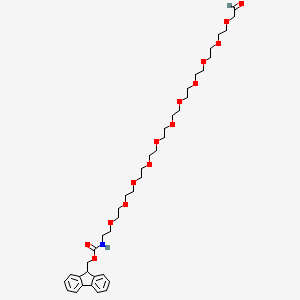
Ammonium-(15-N) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanium chloride, also known as ammonium chloride, is an inorganic compound with the formula NH₄Cl. It is a white crystalline salt that is highly soluble in water, forming a mildly acidic solution. Azanium chloride is commonly found in nature as the mineral sal ammoniac and has a variety of applications in different fields, including medicine, industry, and agriculture .
Vorbereitungsmethoden
Azanium chloride can be synthesized through several methods:
Reaction of Ammonia and Hydrochloric Acid: This is the most common laboratory method, where ammonia gas reacts with hydrochloric acid to form azanium chloride. [ \text{NH}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]
Ammonia-Soda Process: In industrial settings, azanium chloride is often produced as a by-product of the Solvay process, which is used to manufacture sodium carbonate.
Reaction of Ammonium Sulfate and Sodium Chloride: Another industrial method involves the reaction of ammonium sulfate with sodium chloride in aqueous solution.
Analyse Chemischer Reaktionen
Azanium chloride undergoes various chemical reactions, including:
Thermal Decomposition: When heated, azanium chloride decomposes into ammonia and hydrogen chloride gases. [ \text{NH}_4\text{Cl} \rightarrow \text{NH}_3 + \text{HCl} ]
Reaction with Bases: Azanium chloride reacts with strong bases like sodium hydroxide to produce ammonia gas. [ \text{NH}_4\text{Cl} + \text{NaOH} \rightarrow \text{NH}_3 + \text{NaCl} + \text{H}_2\text{O} ]
Oxidation and Reduction: Azanium chloride can participate in redox reactions, although it is more commonly involved in acid-base reactions
Wissenschaftliche Forschungsanwendungen
Azanium chloride has numerous applications in scientific research:
Chemistry: It is used as a source of nitrogen in fertilizers and as an electrolyte in dry cells. It is also employed in the preparation of other ammonium compounds.
Biology: In biological research, azanium chloride is used to maintain the pH of solutions and as a nitrogen source in culture media.
Medicine: It is used as an expectorant in cough medicines and to treat metabolic alkalosis. It also has diuretic properties.
Industry: Azanium chloride is used in the textile and leather industries for dyeing, tanning, and printing.
Wirkmechanismus
The mechanism of action of azanium chloride involves its dissociation into ammonium and chloride ions in aqueous solution. The ammonium ion (NH₄⁺) plays a crucial role in maintaining acid-base balance in the body. It is used by the kidneys to excrete excess acid, thereby helping to regulate the body’s pH levels. In the respiratory system, azanium chloride acts as an expectorant by irritating the bronchial mucosa, which leads to increased production of respiratory tract fluid and facilitates coughing .
Vergleich Mit ähnlichen Verbindungen
Azanium chloride can be compared with other ammonium salts, such as:
Ammonium Sulfate (NH₄)₂SO₄: Used primarily as a fertilizer and in the preparation of other ammonium compounds.
Ammonium Nitrate (NH₄NO₃): Widely used in fertilizers and explosives.
Ammonium Bicarbonate (NH₄HCO₃): Used in baking powders and as a leavening agent.
Azanium chloride is unique due to its extensive use in both industrial and medical applications, as well as its role in maintaining acid-base balance in biological systems .
Eigenschaften
Molekularformel |
ClH4N |
|---|---|
Molekulargewicht |
54.48 g/mol |
IUPAC-Name |
azanium;chloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3/i;1+1 |
InChI-Schlüssel |
NLXLAEXVIDQMFP-IEOVAKBOSA-N |
Isomerische SMILES |
[15NH4+].[Cl-] |
Kanonische SMILES |
[NH4+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)







![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)


